molecular formula C8H13NO B3425188 4-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS No. 39779-20-9

4-(Hydroxymethyl)cyclohexane-1-carbonitrile

Cat. No.: B3425188
CAS No.: 39779-20-9
M. Wt: 139.19 g/mol
InChI Key: GRPCILYSCDCPJA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS: 39779-20-9) is a cyclohexane derivative featuring a hydroxymethyl (-CH₂OH) group at position 4 and a nitrile (-CN) group at position 1. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . The hydroxymethyl group enhances polarity, improving solubility in polar solvents, while the nitrile group enables participation in nucleophilic additions or cycloadditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCILYSCDCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39779-20-9
Record name 4-(hydroxymethyl)cyclohexane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The reaction proceeds through the formation of an intermediate hydroxymethylcyclohexanone, which is then converted to the nitrile compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)cyclohexane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Differences vs. Target Compound
4-Methyl-3-cyclohexene-1-carbonitrile (6824-60-8) C₈H₁₁N 121.18 Methyl at C4; cyclohexene ring (double bond at C3-C4) Unsaturated ring increases reactivity; methyl vs. hydroxymethyl
1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile C₁₄H₁₇NO 215.29 4-Methoxyphenyl at C1; nitrile at C1 Aromatic substituent introduces steric bulk and π-π interactions
4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile (1249109-42-9) C₁₁H₁₁N₃O 201.23 Ketone (C4=O); pyrimidinyl at C1 Electron-withdrawing ketone alters electronic properties
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile (54961-36-3) C₉H₁₆N₂O 168.24 2-Hydroxyethylamino at C1 Amino group enables hydrogen bonding; dual functionalization
1-(4-Bromophenyl)cyclohexane-1-carbonitrile (626603-27-8) C₁₃H₁₄BrN 264.16 4-Bromophenyl at C1 Bromine enables cross-coupling reactions; halogenated analog

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to analogs like 4-Methyl-3-cyclohexene-1-carbonitrile (non-polar methyl group) or 1-(4-bromophenyl)cyclohexane-1-carbonitrile (bulky bromophenyl) . 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile exhibits even higher polarity due to its amino and hydroxyl groups, making it suitable for aqueous-phase reactions .
  • Thermal Stability :

    • The unsaturated 4-Methyl-3-cyclohexene-1-carbonitrile is less thermally stable due to strain from the cyclohexene ring .
    • Aromatic derivatives (e.g., 1-(4-methoxyphenyl) analogs) show higher melting points (>200°C) owing to crystalline packing .

Research Findings and Data Trends

  • Stereochemical Influence :

    • In 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile (), the chair conformation and equatorial substituents minimize steric hindrance, a design principle applicable to the target compound’s derivatives.

Biological Activity

4-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS No. 39779-20-9) is an organic compound characterized by a cyclohexane ring substituted with both a hydroxymethyl group and a nitrile group. Its molecular formula is C8H13NO, and it has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry.

  • Molecular Weight : 139.2 g/mol
  • IUPAC Name : this compound
  • Physical State : Typically appears as a colorless to pale yellow liquid or solid depending on purity and conditions.

Biological Activity

The biological activity of this compound can be attributed to its unique structural features, which enable it to interact with various biological targets. The following sections outline its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Enzyme Inhibition : The nitrile group may serve as a potential inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : The compound can bind to certain receptors, thereby modulating cellular signaling pathways.
  • Cellular Uptake : The presence of the hydroxymethyl group enhances solubility, which may facilitate improved cellular uptake.

Therapeutic Applications

This compound is being explored for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, which could be useful in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, warranting further exploration in neurodegenerative disease models.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in T-lymphoblastic cell lines with IC50 values as low as 9 nM. This suggests a selective cytotoxicity profile that could be leveraged for therapeutic development .

Cell LineIC50 (nM)
CCRF-CEM9
MOLT-410
Jurkat12

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50–100 µg/mL, indicating potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Hydroxymethyl)cyclohexane-1-carbonitrile
Reactant of Route 2
4-(Hydroxymethyl)cyclohexane-1-carbonitrile

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